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Compound Name:
N1-(4-Chlorophenyl)benzene-1,4-

diamine

Cat. No.: B177919 Get Quote

An In-depth Technical Guide to N1-(4-Chlorophenyl)benzene-1,4-diamine for Researchers

and Drug Development Professionals

Executive Summary
N1-(4-Chlorophenyl)benzene-1,4-diamine is a substituted aromatic diamine with significant

potential as a building block in medicinal chemistry and materials science. This document

provides a comprehensive technical overview of its core molecular attributes, with a primary

focus on its molecular weight, alongside its chemical structure, potential synthetic routes, and

applications. Furthermore, it outlines standard analytical methodologies for its characterization,

designed to provide researchers and drug development professionals with a foundational

understanding of this compound. The guide emphasizes the causality behind experimental

choices and adheres to rigorous standards of scientific accuracy, supported by authoritative

references.

Core Molecular Attributes and Physicochemical
Properties
The foundational characteristic of any chemical compound is its molecular identity, defined by

its formula, weight, and structure. N1-(4-Chlorophenyl)benzene-1,4-diamine is identified by

the Chemical Abstracts Service (CAS) number 13065-93-5[1][2]. Its molecular formula is
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C₁₂H₁₁ClN₂, indicating it is composed of twelve carbon atoms, eleven hydrogen atoms, one

chlorine atom, and two nitrogen atoms[1].

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for

analytical characterization. The average molecular weight of N1-(4-Chlorophenyl)benzene-
1,4-diamine is 218.68 g/mol [1]. This value is calculated using the weighted average of the

natural abundances of the isotopes of each element. For high-resolution mass spectrometry,

the monoisotopic mass, which is the mass of the molecule calculated using the mass of the

most abundant isotope of each element, is more relevant. The monoisotopic mass is

218.0610761 Da[1].

A summary of its key properties is presented below.

Property Value Source

IUPAC Name
N1-(4-chlorophenyl)benzene-

1,4-diamine
PubChem[1]

CAS Number 13065-93-5 PubChem, Sigma-Aldrich[1][2]

Molecular Formula C₁₂H₁₁ClN₂ PubChem[1]

Average Molecular Weight 218.68 g/mol PubChem[1]

Monoisotopic Mass 218.0610761 Da PubChem[1]

Melting Point 70-71 °C Sigma-Aldrich[2]

InChI Key
NLGIEISQJFZTIS-

UHFFFAOYSA-N
PubChem[1]

Chemical Structure and Isomerism
The structure of a molecule dictates its chemical reactivity and biological activity. N1-(4-
Chlorophenyl)benzene-1,4-diamine consists of a p-phenylenediamine core linked to a 4-

chlorophenyl group via a secondary amine. The positional arrangement of the amino groups on

the benzene ring is crucial. In this case, the "1,4" designation indicates a para substitution

pattern, which influences the molecule's symmetry and electronic properties.
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Caption: Molecular structure of N1-(4-Chlorophenyl)benzene-1,4-diamine.

It is critical to distinguish this compound from its isomers, such as N1-(4-

Chlorophenyl)benzene-1,2-diamine (CAS 68817-71-0)[3][4][5]. The "1,2" or ortho arrangement

in the isomer results in different physical properties (e.g., a higher melting point of 117-119 °C)

and distinct reactivity, making precise nomenclature essential in research and procurement[4].

Synthetic Pathways: A Conceptual Overview
While specific synthetic procedures for the 1,4-isomer are not detailed in the provided search

results, a common and effective method for synthesizing related diarylamines involves the

reduction of a nitroaromatic precursor. A representative synthesis for the analogous 1,2-isomer

provides a validated template for this chemical transformation[4][6].

Conceptual Synthetic Protocol (based on analogous compounds):

Starting Material: The synthesis would likely begin with N-(4-chlorophenyl)-4-nitroaniline.

This precursor contains the two core aromatic rings and the necessary amine linkage, with a

nitro group positioned for reduction.

Reduction Step: The nitro group is reduced to a primary amine. A common and effective

method for this transformation is using a metal catalyst in the presence of a reducing agent.

Reagents: Iron powder (Fe) in the presence of an acid catalyst like ammonium chloride

(NH₄Cl) in a solvent mixture such as ethanol and water is a standard choice[4][6]. Iron is a

cost-effective and efficient reducing agent for nitro groups.

Mechanism: The iron metal is oxidized while the nitro group is reduced. The reaction is

typically heated to increase the rate of conversion[4][6].

Workup and Purification:

After the reaction is complete (monitored by a technique like Thin-Layer Chromatography),

the solid iron oxides are removed by filtration.

The product is then extracted from the filtrate using an organic solvent (e.g., ethyl

acetate).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b177919?utm_src=pdf-body
https://www.chemscene.com/product/68817-71-0.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2467496.htm
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm68817710n20
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2467496.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2467496.htm
https://www.chemicalbook.com/synthesis/2-amino-4-chlorodiphenylamine.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2467496.htm
https://www.chemicalbook.com/synthesis/2-amino-4-chlorodiphenylamine.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2467496.htm
https://www.chemicalbook.com/synthesis/2-amino-4-chlorodiphenylamine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The solvent is removed under reduced pressure, and the crude product is purified,

typically by column chromatography, to yield the final N1-(4-Chlorophenyl)benzene-1,4-
diamine.

This reduction method is widely used due to its reliability, use of inexpensive reagents, and

generally high yields[4][6].

Applications in Research and Drug Development
Substituted diamines are privileged structures in medicinal chemistry and serve as versatile

intermediates. The related isomer, N-(4-Chlorophenyl)-1,2-phenylenediamine, is explicitly cited

as a key reagent in the synthesis of clofazimine analogs, which have shown potential as

antileishmanial and antiplasmodial agents[4][7][8].

Given its structural motifs, N1-(4-Chlorophenyl)benzene-1,4-diamine is a valuable scaffold

for:

Bioisosteric Replacement: The p-phenylenediamine core can act as a bioisostere for other

aromatic systems in known pharmacophores, allowing chemists to modulate properties like

solubility, metabolism, and target binding.

Linker Chemistry: The two amine groups provide handles for connecting different molecular

fragments, making it a useful linker in the development of PROTACs, antibody-drug

conjugates (ADCs), or other complex therapeutic modalities.

Discovery Screening: As a fragment-like molecule, it can be included in screening libraries to

identify novel starting points for drug discovery programs targeting kinases, GPCRs, or other

protein classes.

Standard Analytical Characterization Workflow
To confirm the identity, purity, and structure of a synthesized or procured batch of N1-(4-
Chlorophenyl)benzene-1,4-diamine, a multi-step analytical workflow is required. This self-

validating process ensures the material meets the standards for subsequent experiments.
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Sample Preparation

Purity & Identity Confirmation

Structural Elucidation

Final Verification

Dissolve sample in
appropriate solvent

(e.g., Methanol, DMSO)

LC-MS Analysis:
1. HPLC for Purity (% Area)

2. MS for Molecular Ion ([M+H]⁺)

NMR Spectroscopy:
1. ¹H NMR (Proton Environment)
2. ¹³C NMR (Carbon Skeleton)

Data Interpretation:
Compare spectra to

expected structure & reference

Click to download full resolution via product page

Caption: Standard workflow for the analytical validation of a chemical compound.

Step-by-Step Methodology:

Sample Preparation:

Accurately weigh approximately 1-2 mg of the compound.

Dissolve in a suitable deuterated solvent for NMR (e.g., DMSO-d₆) or a high-purity solvent

for chromatography (e.g., methanol or acetonitrile). The choice of solvent is critical; the

compound is reported to be soluble in methanol but practically insoluble in water[9].
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Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

Objective: To confirm the molecular weight and assess purity.

Protocol:

Inject the dissolved sample into an HPLC system equipped with a C18 column.

Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to

separate the main compound from any impurities.

The eluent is passed through a UV detector (to determine purity by peak area) and then

into a mass spectrometer.

Expected Result: The mass spectrum should show a prominent peak corresponding to the

protonated molecule ([M+H]⁺) at m/z ≈ 219.07, confirming the molecular weight. The

characteristic isotopic pattern of chlorine (a ~3:1 ratio of M to M+2) should also be visible.

The HPLC chromatogram will provide a purity value (e.g., >95%).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To elucidate the precise molecular structure.

Protocol:

Acquire ¹H NMR and ¹³C NMR spectra of the sample dissolved in a deuterated solvent.

Expected Result:

¹H NMR: The spectrum will show distinct signals for the aromatic protons on both rings

and the amine protons. The integration (area under the peaks) will correspond to the

number of protons in each unique chemical environment.

¹³C NMR: The spectrum will show the expected number of signals for the carbon atoms

in the molecule, confirming the carbon skeleton.

Data Interpretation and Validation:
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The collected data (MS, ¹H NMR, ¹³C NMR) is cross-referenced. The molecular weight

from the MS must match the proposed structure, and the NMR spectra must be fully

consistent with the arrangement of atoms in N1-(4-Chlorophenyl)benzene-1,4-diamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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